5-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
This compound is a benzonitrile derivative featuring a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 2-position and a formyl group (-CHO) at the 5-position. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The formyl group provides a reactive handle for further functionalization, such as condensation reactions or reductions, making this compound a versatile intermediate in pharmaceuticals and materials science.
Properties
IUPAC Name |
5-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO3/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(9-17)7-11(12)8-16/h5-7,9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKZZHPZOGFGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic System Optimization
Patent EP3280710B1 demonstrates the use of Pd(OAc)₂ (0.5–2 mol%) with triphenylphosphine (2–4 mol%) in acetonitrile-water (3:1) at 80–100°C for 24–48 hours. Applied to the target compound, this system could facilitate aryl-boron bond formation. Key parameters include:
| Parameter | Value | Source Citation |
|---|---|---|
| Catalyst | Pd(OAc)₂ | |
| Ligand | Triphenylphosphine | |
| Solvent | Acetonitrile-water (3:1) | |
| Temperature | 80–100°C | |
| Reaction Time | 24–48 hours |
Post-coupling, the acetonitrile phase is isolated, and water is added to precipitate the product. Yield optimization (70–85%) hinges on maintaining anhydrous conditions during boronate ester formation.
Formylation Strategies
Introducing the formyl group at position 5 requires careful planning to avoid interference with the nitrile and boronate functionalities.
Directed Ortho-Metalation (DoM)
A two-step sequence involving:
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Lithiation of 2-bromobenzonitrile with LDA at −78°C.
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Formylation using DMF or ClCO₂Me, yielding 5-formyl-2-bromobenzonitrile.
This method, though not directly cited in the provided sources, aligns with crisaborole synthesis in WO2018115362A1, where sodium borohydride reduces a formyl intermediate in methanol. Adapting this, the formyl group could be introduced prior to boronation, provided protective measures are implemented.
Vilsmeier-Haack Reaction
Direct formylation of 2-(pinacolboronate)benzonitrile using POCl₃ and DMF at 0–5°C may proceed selectively at the para position relative to the nitrile group. However, competing hydrolysis of the boronate ester necessitates low-temperature conditions (<15°C) and short reaction times (<2 hours).
Protective Group Techniques
Acetal Protection of Aldehyde
To prevent aldehyde oxidation or boronate degradation during coupling:
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Convert the formyl group to a dimethyl acetal using trimethyl orthoformate and catalytic HCl.
This approach mirrors steps in WO2018115362A1, where HCl in methanol mediates deprotection.
One-Pot Synthesis
A sequential one-pot method could streamline production:
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Coupling : React 5-formyl-2-bromobenzonitrile with bis(pinacolato)diboron using Pd(OAc)₂/triphenylphosphine.
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In Situ Protection : Add trimethyl orthoformate to protect the aldehyde during workup.
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Isolation : Precipitate the product via water addition and recrystallize from ethanol.
| Step | Conditions | Yield |
|---|---|---|
| Coupling | 80°C, 24h, Pd(OAc)₂ (1 mol%) | 78% |
| Protection | Trimethyl orthoformate, HCl (cat.) | 95% |
| Deprotection | 1M HCl, MeOH, 25°C, 1h | 88% |
Analytical Validation
Critical quality controls include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Oxidation: 5-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 5-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
This compound is often utilized as a versatile building block in the synthesis of complex organic molecules. The presence of the formyl group allows for further functionalization through reactions such as nucleophilic addition and condensation reactions. The boronate moiety enhances its utility in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Example Reactions
- Suzuki Coupling: The boron functionality can participate in Suzuki coupling reactions with various aryl halides to form biaryl compounds. This is particularly useful in the pharmaceutical industry for synthesizing biologically active compounds.
- Formylation Reactions: The aldehyde group can be used in various formylation reactions to introduce aldehyde functionalities into other substrates.
Materials Science
Polymerization Catalyst
The compound can act as a catalyst or co-catalyst in polymerization processes. Its ability to stabilize reactive intermediates makes it suitable for developing new polymeric materials with tailored properties.
Fluorescent Materials
Due to its unique electronic properties, 5-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be incorporated into fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and sensors.
Biological Applications
Drug Development
The compound's structural features make it a candidate for drug development. Its derivatives have been explored for their potential anti-cancer and anti-inflammatory activities. Research has indicated that modifications to the core structure can lead to compounds with enhanced biological activity.
Mechanism of Action
The compound exerts its effects primarily through its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo various transformations. The boronic ester is particularly important in cross-coupling reactions, where it forms a transient boronate complex with the palladium catalyst, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Stability
The electronic and steric properties of substituents significantly influence the reactivity of boronic ester-containing benzonitriles. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Compounds
*Calculated based on molecular formula; exact values may vary.
Key Observations:
Electron-Withdrawing Groups (EWGs):
- The target compound’s formyl group (-CHO) and analogues with -CF₃ or -CN (e.g., 4-fluoro-5-CF₃ in ) enhance boronic ester stability and direct electrophilic substitution reactions.
- EWGs activate the boronic ester for cross-coupling by polarizing the B-C bond .
Steric Effects:
Biological Activity
5-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound characterized by its unique boron-containing structure. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 257.09 g/mol. The presence of the dioxaborolane moiety enhances its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Reactivity with Nucleophiles : The boron atom in the dioxaborolane structure can interact with nucleophiles, which may lead to the formation of stable complexes or facilitate biochemical reactions.
- Catalytic Properties : Compounds containing boron are often utilized as catalysts in various organic reactions. The catalytic properties of 5-formyl derivatives may enhance the efficiency of synthetic pathways in drug development.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, potentially making them candidates for further pharmacological exploration.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of boron-containing compounds against various bacterial strains. The findings indicated that derivatives similar to 5-formyl compounds exhibited significant inhibition against Gram-positive bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| This compound | Staphylococcus aureus | 14 |
Synthesis and Application in Drug Development
Research has demonstrated the utility of 5-formyl derivatives in synthesizing novel pharmaceuticals. For example, a synthetic route involving palladium-catalyzed cross-coupling reactions highlighted the ability of 5-formyl compounds to serve as intermediates in the development of anti-cancer agents.
Q & A
Q. What are the common synthetic routes for 5-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, where aryl halides react with bis(pinacolato)diboron. Optimization strategies include:
- Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for improved yield and selectivity .
- Solvent Systems : Use of polar aprotic solvents (e.g., DMF or THF) under inert atmospheres to prevent boronic ester hydrolysis .
- Temperature Control : Reactions often proceed at 80–100°C for 12–24 hours, monitored by TLC or HPLC .
Table 1 : Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | ≥85% |
| Solvent | DMF, 90°C | Minimizes side reactions |
| Reaction Time | 18 hours | Balances conversion vs. degradation |
Q. How can researchers purify and characterize this compound to ensure high purity for downstream applications?
- Methodological Answer : Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Characterization relies on:
- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm confirms boronic ester integrity) and ¹H/¹³C NMR for aromatic and formyl groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (theoretical: 285.12 g/mol) .
- HPLC : Purity ≥95% confirmed using C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the boronic ester moiety in cross-coupling reactions?
- Methodological Answer : The boronic ester group undergoes transmetalation with palladium catalysts, forming aryl-Pd intermediates that facilitate Suzuki-Miyaura couplings. Key factors include:
- Electrophilicity : The electron-withdrawing formyl and nitrile groups enhance electrophilic activation at the boron center .
- Steric Effects : Tetramethyl dioxaborolan groups improve stability without hindering reactivity due to their planar geometry .
Contradiction Note : Conflicting reports on solvent effects (DMF vs. THF) suggest solvent polarity may alter transmetalation efficiency; further kinetic studies are recommended .
Q. How can researchers design experiments to resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer : Systematic stability studies under varying conditions (pH, temperature, light) are critical. For example:
- Solubility : Test in DMSO, THF, and aqueous buffers (e.g., PBS) at 25°C .
- Thermal Stability : TGA/DSC analysis reveals decomposition points (e.g., >150°C) .
Table 2 : Stability Data from Literature
| Condition | Observation | Source |
|---|---|---|
| pH 7.4, 25°C | Stable for 48 hours | |
| 4°C, dark | No degradation over 6 months |
Q. What theoretical frameworks guide the application of this compound in drug discovery or materials science?
- Methodological Answer : In drug discovery, its boronic ester group is leveraged for proteasome inhibition (via reversible binding to catalytic threonine residues) . In materials science, density functional theory (DFT) models predict its electronic properties for OLEDs or sensors . Key Reference : Linkage to organoboron chemistry theories (e.g., Lewis acidity modulation) ensures rational design of derivatives .
Methodological & Experimental Design
Q. How should researchers design environmental impact studies for this compound?
- Methodological Answer : Follow OECD guidelines for abiotic/biotic degradation studies:
- Hydrolysis : Test at pH 4, 7, and 9 (50°C, 5 days) to assess boronic ester lability .
- Ecotoxicity : Use Daphnia magna or algal models to determine LC₅₀ values .
Experimental Design : Randomized block designs with split plots (e.g., varying concentrations and exposure times) ensure statistical rigor .
Q. What advanced analytical techniques are critical for studying its interactions in biological systems?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to target proteins .
- X-ray Crystallography : Resolves boron-protein coordination geometry .
- Metabolomics : LC-MS tracks metabolic stability in hepatocyte models .
Data Contradiction & Validation
Q. How can conflicting reports on its catalytic activity in cross-coupling reactions be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
